molecular formula C9H8BrNO5 B2491234 Methyl 4-bromo-2-methoxy-5-nitrobenzoate CAS No. 98590-43-3

Methyl 4-bromo-2-methoxy-5-nitrobenzoate

Cat. No. B2491234
CAS RN: 98590-43-3
M. Wt: 290.069
InChI Key: PHFYKTLQSPDHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-bromo-2-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H8BrNO5 . It has a molecular weight of 290.07 . The compound is a light yellow solid and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 4-bromo-2-methoxy-5-nitrobenzoate” is 1S/C9H8BrNO5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,1-2H3 . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-methoxy-5-nitrobenzoate” is a light yellow solid . It has a melting point of 113-114 degrees Celsius . The compound is typically stored at room temperature .

Scientific Research Applications

Crystallography and Material Science

Methyl 4-bromo-2-methoxy-5-nitrobenzoate could be used in the field of crystallography and material science. Similar compounds have been used in the study of crystal structures . The understanding of these structures can lead to the development of new materials with desired properties.

Antibacterial Agents

Compounds similar to Methyl 4-bromo-2-methoxy-5-nitrobenzoate have been synthesized and evaluated for their antibacterial activities . They were found to be effective against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus .

Anaplastic Lymphoma Kinase (ALK) Inhibitors

4-Bromo-2-methoxyaniline, a related compound, has been used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are important in the treatment of certain types of cancer.

Rho Kinase Inhibitors

4-Bromo-2-methoxyaniline has also been used in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . Rho kinases play a crucial role in various cellular functions and their inhibitors have potential therapeutic applications in cardiovascular diseases, neurological disorders, and other conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

methyl 4-bromo-2-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFYKTLQSPDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-methoxy-5-nitrobenzoate

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